molecular formula C19H17N3O2 B2738505 (E)-2-ethyl-N'-(2-hydroxybenzylidene)quinoline-4-carbohydrazide CAS No. 299439-27-3

(E)-2-ethyl-N'-(2-hydroxybenzylidene)quinoline-4-carbohydrazide

Cat. No.: B2738505
CAS No.: 299439-27-3
M. Wt: 319.364
InChI Key: MUJSUXGPKIKCTO-UDWIEESQSA-N
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Description

(E)-2-ethyl-N’-(2-hydroxybenzylidene)quinoline-4-carbohydrazide is a synthetic organic compound belonging to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and a carbohydrazide moiety, which is known for its versatility in forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-ethyl-N’-(2-hydroxybenzylidene)quinoline-4-carbohydrazide typically involves the condensation of 2-ethylquinoline-4-carbohydrazide with 2-hydroxybenzaldehyde. The reaction is carried out under reflux conditions in ethanol, which acts as a solvent. The general procedure involves mixing equimolar amounts of the starting materials and heating the mixture until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for (E)-2-ethyl-N’-(2-hydroxybenzylidene)quinoline-4-carbohydrazide are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing techniques such as continuous flow synthesis to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-2-ethyl-N’-(2-hydroxybenzylidene)quinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acids, while reduction can produce amine derivatives.

Scientific Research Applications

(E)-2-ethyl-N’-(2-hydroxybenzylidene)quinoline-4-carbohydrazide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an antitumor agent and its ability to inhibit certain enzymes.

    Industry: Used in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of (E)-2-ethyl-N’-(2-hydroxybenzylidene)quinoline-4-carbohydrazide involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and antitumor effects. The quinoline core is known to intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the carbohydrazide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-(2-hydroxybenzylidene)-2-(o-tolyl)quinoline-4-carbohydrazide
  • (E)-N’-(2-hydroxybenzylidene)-2-(m-tolyl)quinoline-4-carbohydrazide
  • (E)-N’-(5-bromo-2-hydroxybenzylidene)-2-(thiophen-2-yl)quinoline-4-carbohydrazide

Uniqueness

(E)-2-ethyl-N’-(2-hydroxybenzylidene)quinoline-4-carbohydrazide is unique due to the presence of the ethyl group at the 2-position of the quinoline ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.

Properties

IUPAC Name

2-ethyl-N-[(E)-(2-hydroxyphenyl)methylideneamino]quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-2-14-11-16(15-8-4-5-9-17(15)21-14)19(24)22-20-12-13-7-3-6-10-18(13)23/h3-12,23H,2H2,1H3,(H,22,24)/b20-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJSUXGPKIKCTO-UDWIEESQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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